molecular formula C13H14O4 B162313 9-Deoxygoniopypyrone CAS No. 136685-37-5

9-Deoxygoniopypyrone

Cat. No. B162313
M. Wt: 234.25 g/mol
InChI Key: ZPVLUTBGTWEMGV-AAXDQBDMSA-N
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Description

9-Deoxygoniopypyrone is a phenolic compound found in herbs of Goniothalamus yunnanensis . It has significant bioactivities to human tumor cells .


Synthesis Analysis

The absolute configurations of natural goniodiol and 9-deoxygoniopypyrone are confirmed by enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol .


Molecular Structure Analysis

The absolute stereostructures of 9-deoxygoniopypyrone were confirmed by using infrared (IR), Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), one (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectra .


Chemical Reactions Analysis

The absolute configurations of natural goniodiol and 9-deoxygoniopypyrone are confirmed by enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol .


Physical And Chemical Properties Analysis

9-Deoxygoniopypyrone has a molecular formula of C13H14O4 and a molecular weight of 234.3 g/mol . It appears as a crystal .

Scientific Research Applications

Synthesis and Chemical Properties

  • 9-Deoxygoniopypyrone has been the subject of various stereoselective synthesis studies. The compound was achieved from naturally occurring L-(+)-tartaric acid, and key steps involved the elaboration of a γ-hydroxybutyramide to the title compound through high-yielding stereoselective transformations (Prasad & Dhaware, 2007). Similarly, another study achieved a highly diastereoselective total synthesis of (+)-9-deoxygoniopypyrone alongside other compounds, showcasing the versatility of its synthesis process (Kumaraswamy & Satish Kumar, 2013).

Biological Effects

  • A notable study on the biological effects of 9-deoxygoniopypyrone revealed its potential in enhancing the proliferation and differentiation of osteoblastic MC3T3-E1 cells. The compound significantly increased the growth of these cells and caused a notable elevation in collagen content, alkaline phosphatase activity, and nodule mineralization, indicating its potential role in osteoporosis prevention (Tai et al., 2010).

Safety And Hazards

When handling 9-Deoxygoniopypyrone, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

properties

IUPAC Name

(1R,5R,7S,8S)-8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-11-7-9-6-10(17-11)12(15)13(16-9)8-4-2-1-3-5-8/h1-5,9-10,12-13,15H,6-7H2/t9-,10-,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVLUTBGTWEMGV-AAXDQBDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)OC1C(C(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(=O)O[C@H]1[C@@H]([C@@H](O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Deoxygoniopypyrone

CAS RN

136685-37-5
Record name 9-Deoxygoniopypyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136685375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
206
Citations
C Mukai, S Hirai, M Hanaoka - The Journal of Organic Chemistry, 1997 - ACS Publications
… In order to convert the intermediate 11 to (+)-goniodiol (3) and (+)-9-deoxygoniopypyrone (4), … Synthesis of (+)-9-deoxygoniopypyrone (4) required inversion of the alcohol moiety at the …
Number of citations: 85 pubs.acs.org
M Tsubuki, K Kanai, T Honda - Journal of the Chemical Society …, 1992 - pubs.rsc.org
… The absolute configurations of natural goniodiol and 9-deoxygoniopypyrone are confirmed as 1 and 2 respectively by enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol …
Number of citations: 23 pubs.rsc.org
XP Fang, JE Anderson, CJ Chang… - Journal of natural …, 1991 - ACS Publications
Two new styryl lactones, 9-deoxygoniopypyrone [1] and 7-eg/-goniofufurone [3], and a known styryl lactone, goniodiol [5], were isolated from the stem bark of Goniothalamus giganteas. …
Number of citations: 246 pubs.acs.org
PV Ramachandran, JS Chandra… - The Journal of Organic …, 2002 - ACS Publications
… A convenient synthesis of (+)-goniodiol, (−)-8-epigoniodiol, and (+)-9-deoxygoniopypyrone has been developed via asymmetric alkoxyallylboration and ring-closing metathesis …
Number of citations: 94 pubs.acs.org
Y Yamashita, S Saito, H Ishitani… - Journal of the American …, 2003 - ACS Publications
… Next, we conducted the asymmetric synthesis of (+)-9-deoxygoniopypyrone 26 (Scheme 4), … to the literature method, and (+)-9-deoxygoniopypyrone (9) was obtained in high yield. All …
Number of citations: 159 pubs.acs.org
M Tsubuki, K Kanai, H Nagase, T Honda - Tetrahedron, 1999 - Elsevier
… furnish (+)-9-deoxygoniopypyrone (5) as … 9-deoxygoniopypyrone (5) are identical with those of natural products,2, 3a the absolute configurations of goniodiol and 9deoxygoniopypyrone …
Number of citations: 117 www.sciencedirect.com
JP Surivet, JM Vatèle - Tetrahedron letters, 1998 - Elsevier
… In 1995, (-)-8-epi-9-deoxygoniopypyrone 1 i was isolated along with other antitumor styryllactones from the stem bark of Goniothalamus dolichocarpus. 2 The structure of 8-epi …
Number of citations: 36 www.sciencedirect.com
J Chen, GQ Lin, ZM Wang, HQ Liu - Synlett, 2002 - thieme-connect.com
(+)-Goniodiol, its acetates and β-trifluoromethyl derivative,(+)-7-epi-Goniodiol and (+)-9-deoxygoniopypyrone, the representatives of styryllactones have been synthesized in a short and …
Number of citations: 26 www.thieme-connect.com
KR Prasad, SL Gholap - Tetrahedron letters, 2007 - Elsevier
… In summary, a facile synthesis of the cytotoxic styryllactones goniodiol and 9-deoxygoniopypyrone was accomplished starting from d-(−)-tartaric acid. The synthetic sequence en route to …
Number of citations: 26 www.sciencedirect.com
JP Surivet, JM Vatèle - Tetrahedron letters, 1998 - Elsevier
(+)-Goniodiol 7 and (+)-9-deoxygoniopypyrone 8, belonging to the group of styryllactones, have been synthesized in five steps and 75% yield respectively from C 4 -esters 1a and 1b. …
Number of citations: 30 www.sciencedirect.com

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